molecular formula C7H8N2S B189741 2-Ethylimidazo[2,1-b]thiazole CAS No. 112581-97-2

2-Ethylimidazo[2,1-b]thiazole

Cat. No.: B189741
CAS No.: 112581-97-2
M. Wt: 152.22 g/mol
InChI Key: COFQGDURLSXUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylimidazo[2,1-b]thiazole is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazoles with phenacyl bromides in the presence of a catalyst such as polyethylene glycol-400 under microwave irradiation . This method is advantageous due to its efficiency and the use of a biodegradable reaction medium.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylimidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as anti-mycobacterial agents. A series of synthesized compounds demonstrated significant activity against Mycobacterium tuberculosis, with some derivatives showing selective inhibition over non-tuberculous mycobacteria. For instance, compounds IT06 and IT10 exhibited IC50 values of 2.03 μM and 15.22 μM respectively against M. tuberculosis . Molecular docking studies further elucidated the binding patterns of these compounds to essential enzymes in the bacterial metabolism, reinforcing their potential as targeted therapies.

Antifungal Activity

2-Ethylimidazo[2,1-b]thiazole derivatives have also been investigated for antifungal properties. A study reported that thiazole derivatives containing a cyclopropane system showed promising activity against Candida spp., with minimal inhibitory concentrations (MIC) ranging from 0.008 to 7.81 µg/mL . The mechanism of action is believed to involve disruption of the fungal cell wall and membrane integrity, making these compounds a potential alternative to existing antifungal therapies.

Anticancer Activity

The anticancer potential of imidazo[2,1-b]thiazole derivatives has been explored in various studies. For example, imidazo[2,1-b]thiazole-benzimidazole conjugates were synthesized and evaluated for antiproliferative activity against multiple human cancer cell lines, including HeLa (cervical), A549 (lung), MCF-7 (breast), and DU-145 (prostate). Notably, one conjugate displayed significant cytotoxicity against the A549 cell line . This highlights the versatility of the imidazo[2,1-b]thiazole scaffold in developing novel anticancer agents.

Anti-Ulcer Activity

Imidazo[2,1-b]thiazole compounds have also shown potential as anti-ulcer agents. Research indicates that these compounds exhibit effective antiulcer activity comparable to known drugs in this category . Their unique structural characteristics may contribute to their pharmacological efficacy in treating gastric ulcers.

Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineMechanism of ActionReference
Anti-TubercularMycobacterium tuberculosisInhibition of metabolic enzymes
AntifungalCandida spp.Disruption of cell wall/membrane
AnticancerHeLa, A549, MCF-7, DU-145Induction of cytotoxicity
Anti-UlcerGastric cellsInhibition of acid secretion

Mechanism of Action

The mechanism of action of 2-Ethylimidazo[2,1-b]thiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity. The exact pathways depend on the specific biological context and the nature of the target molecules . Molecular docking studies have shown that this compound can form stable complexes with proteins, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: 2-Ethylimidazo[2,1-b]thiazole is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the fused ring system. This structural arrangement imparts distinct electronic properties and reactivity, making it valuable for various applications in chemistry and biology .

Biological Activity

2-Ethylimidazo[2,1-b]thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.

1. Anticancer Activity

Recent studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives, including this compound, as promising anticancer agents. These compounds exhibit their effects primarily through mechanisms such as kinase inhibition and tubulin disruption.

Key Findings:

  • Kinase Inhibition : Imidazo[2,1-b]thiazole derivatives have been shown to inhibit various kinases involved in cancer progression. For instance, a review covering literature from 2011 to 2020 indicated that these compounds can effectively target cancer cell proliferation pathways .
  • Structure-Activity Relationships (SAR) : The biological activity is closely related to the structural modifications of the imidazo[2,1-b]thiazole scaffold. Compounds with specific substituents demonstrate enhanced antiproliferative effects against different cancer cell lines .

2. Antimicrobial Activity

The antimicrobial properties of this compound have been explored extensively, particularly against Mycobacterium tuberculosis (Mtb).

Case Studies:

  • Antitubercular Activity : A benzo-[d]-imidazo-[2,1-b]-thiazole derivative showed significant activity against Mtb with an IC50 of 2.32 μM and an IC90 of 7.05 μM . This indicates a strong potential for these compounds in treating tuberculosis.
  • Selectivity : Notably, these derivatives exhibited selective inhibition against Mtb without significant toxicity towards non-tuberculous mycobacteria (NTM), suggesting a favorable therapeutic profile .

3. Antioxidant Activity

The antioxidant potential of this compound has also been investigated.

Research Findings:

  • A series of novel imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their antioxidant activity using methods such as the inhibition of lipid peroxidation and radical scavenging assays. Certain compounds displayed remarkable antioxidant capabilities, indicating their potential use in preventing oxidative stress-related diseases .
  • Docking Studies : Molecular docking studies targeting human peroxiredoxin 5 revealed potential interactions that may contribute to the antioxidant effects observed in vitro .

Summary of Biological Activities

Activity TypeKey FindingsReferences
Anticancer Inhibits kinases; structure-activity relationships enhance efficacy
Antimicrobial Significant activity against Mtb; selective inhibition over NTM
Antioxidant Effective in lipid peroxidation inhibition; potential interactions identified

Q & A

Q. What are the common synthetic routes for 2-ethylimidazo[2,1-b]thiazole derivatives, and how can purity be optimized?

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves multi-step reactions. For example, indole-2-formamide benzimidazole[2,1-b]thiazole derivatives are synthesized via:

  • Condensation reactions under reflux (110°C in 1,4-dioxane) to form intermediates (e.g., compound 8 in 84% yield) .
  • Nitro reduction using tin(II) chloride dihydrate and HCl, followed by esterification with indole-2-carboxylic acid in dimethyl adipate (DMA) using TBTU and DIPEA as coupling agents (74.2% yield for compound 10 ) .
  • Purification via silica gel column chromatography to isolate final products .
    To optimize purity, rigorous characterization with 1H/13C NMR, HR-ESI-MS , and HPLC is essential .

Q. What pharmacological activities are associated with imidazo[2,1-b]thiazole derivatives, and which assays validate these effects?

These derivatives exhibit broad pharmacological activities:

  • Anti-inflammatory effects : Inhibition of LPS-induced NO, IL-6, and TNF-α release in RAW264.7 cells (e.g., compound 13b reduces NO by 78% at 10 μM) via Griess assay and ELISA .
  • Antimycobacterial activity : IC50 values as low as 2.03 μM against Mycobacterium tuberculosis H37Ra, validated through microplate Alamar Blue assays .
  • Anticancer potential : ROS induction and ferroptosis activation in cancer cells (e.g., elevated Fe²⁺ and MDA levels) .
    Key assays include enzyme-linked immunosorbent assays (ELISA) , Alamar Blue viability tests , and ROS detection kits .

Q. How can researchers optimize the anti-inflammatory activity of this compound derivatives through structural modifications?

Structure-activity relationship (SAR) studies highlight:

  • Indole hybrid scaffolds : Incorporating indole-2-formamide groups enhances cytokine inhibition (e.g., 13b shows superior TNF-α suppression vs. parent compounds) .
  • Dose-dependent effects : Increasing substituent bulk (e.g., trifluoromethyl groups) improves LPS-induced NO inhibition (e.g., 74% at 20 μM) .
  • Toxicity mitigation : Cytotoxicity assays (e.g., MTT on MRC-5 fibroblasts) ensure selectivity (e.g., >128 μM safety margin for compound IT10 ) .
    Advanced modifications include halogenation (e.g., 4-trifluoromethyl benzyl) to boost metabolic stability .

Q. What in silico approaches are used to predict the antimycobacterial activity of imidazo[2,1-b]thiazole derivatives?

Computational methods include:

  • Molecular docking : Targeting Mtb pantothenate synthetase (PDB: 3IVX) to identify binding interactions (e.g., hydrogen bonding with Gly142 and Lys160 for compound IT10 ) .
  • ADMET prediction : Assessing logP, solubility, and cytochrome P450 interactions to prioritize derivatives with favorable pharmacokinetics .
  • Molecular dynamics (MD) simulations : Validating ligand-protein complex stability (e.g., RMSD <2.0 Å over 100 ns for IT06 ) .
    These methods correlate with in vitro IC50 values, reducing experimental screening costs .

Q. How should researchers address discrepancies in biological activity data across different assays for imidazo[2,1-b]thiazole derivatives?

Contradictions may arise due to:

  • Strain specificity : Derivatives active against Mtb H37Ra (IC50: 2.32 μM) may lack efficacy against non-tuberculous mycobacteria (NTM) due to divergent enzyme targets .
  • Assay conditions : Varying LPS concentrations in RAW264.7 cell assays alter NO inhibition thresholds (e.g., 0.1–1 μg/mL LPS yields EC50 variability) .
  • Cytotoxicity interference : False positives in viability assays (e.g., Alamar Blue) require validation via lactate dehydrogenase (LDH) release assays .
    Strategies include dose-response standardization , multiple orthogonal assays , and target-specific mutagenesis studies .

Q. What analytical techniques are critical for characterizing novel imidazo[2,1-b]thiazole derivatives?

Essential methods:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry (e.g., coupling constants for thiazole protons at δ 7.2–8.1 ppm) .
  • High-Resolution Mass Spectrometry (HR-ESI-MS) : Validates molecular formulas (e.g., [M+H]+ for 13b : m/z 489.1542) .
  • HPLC purity analysis : Ensures >95% purity using C18 columns and acetonitrile/water gradients .
    For crystallography, single-crystal X-ray diffraction resolves ambiguous stereochemistry .

Q. What mechanisms underlie the selective antimycobacterial activity of imidazo[2,1-b]thiazole derivatives?

Key mechanisms include:

  • Pantothenate synthetase inhibition : Disrupts CoA biosynthesis in Mtb via competitive binding (Ki: 0.8 μM for IT10 ) .
  • Membrane disruption : Hydrophobic substituents (e.g., 4-nitro phenyl) enhance permeability through mycobacterial lipid bilayers .
  • Resistance avoidance : Derivatives show no cross-resistance with first-line drugs (e.g., isoniazid, rifampicin) in mutant Mtb strains .
    Mechanistic validation requires gene knockout studies (e.g., ΔpanC mutants) and metabolomic profiling .

Q. How can researchers mitigate cytotoxicity while maintaining pharmacological efficacy in imidazo[2,1-b]thiazole derivatives?

Strategies include:

  • Scaffold hopping : Replacing thiazole with benzimidazole reduces off-target effects (e.g., IT06 vs. parent compounds) .
  • Prodrug design : Esterification of carboxylic acid groups (e.g., ethyl esters) improves selectivity and reduces renal toxicity .
  • Cytotoxicity screening : Prioritize derivatives with selectivity indices (SI) >10 (e.g., SI = IC50-toxicity/IC50-activity) .
    Combined in vitro and in silico toxicity profiling (e.g., Ames test, hERG inhibition prediction) further refines safety .

Properties

IUPAC Name

2-ethylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-2-6-5-9-4-3-8-7(9)10-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFQGDURLSXUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN2C=CN=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3.0 g of 2-aminothiazole and 4.5 g of 1-bromo-2-butanone in 50 ml of acetone is heated under reflux for an hour and the precipitated crystals are collected by filtration. The crystals in 30 ml of aqueous HBr solution (1N) is heated at 80°-90° C. for an hour. After cooling, the reaction mixture is neutralized with 10% aqueous sodium hydroxide solution and extracted with dichloromethane. The extract is washed with water, dried over anhydrous sodium sulfate and distilled under reduced pressure to obtain 3.0 g of the title compound as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Ethylimidazo[2,1-b]thiazole
2-Ethylimidazo[2,1-b]thiazole
2-Ethylimidazo[2,1-b]thiazole
2-Ethylimidazo[2,1-b]thiazole
2-Ethylimidazo[2,1-b]thiazole
2-Ethylimidazo[2,1-b]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.